Epicalyxin J
Descripción
Epicalyxin J is a polyphenolic natural product belonging to the diarylheptanoid class, isolated from the seeds of Alpinia blepharocalyx, a plant native to southwestern China and traditionally used for treating gastrointestinal disorders . Structurally, it features a bis-C-aryl pyranoside moiety embedded within a tetrahydropyranochromene framework, a hallmark of the calyxin/epicalyxin family . Epicalyxin J exhibits notable antiproliferative activity against cancer cell lines such as HT-1080 fibrosarcoma, making it a subject of interest for anticancer drug discovery . Its absolute stereochemistry was initially ambiguous, prompting synthetic studies to confirm its configuration .
Propiedades
Fórmula molecular |
C42H38O9 |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
(12R,13S,14S,16S,18R)-4,12,14-tris(4-hydroxyphenyl)-16-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-3,11,15-trioxatetracyclo[8.8.0.02,7.013,18]octadeca-1,7,9-trien-6-one |
InChI |
InChI=1S/C42H38O9/c1-48-35-22-36-37(42-39(35)33(47)21-34(50-42)24-5-13-28(44)14-6-24)32-20-31(19-4-23-2-11-27(43)12-3-23)49-40(25-7-15-29(45)16-8-25)38(32)41(51-36)26-9-17-30(46)18-10-26/h2-3,5-18,22,31-32,34,38,40-41,43-46H,4,19-21H2,1H3/t31-,32-,34?,38-,40+,41-/m0/s1 |
Clave InChI |
VIDHFKRYBXNWLN-OMQYIVAFSA-N |
SMILES isomérico |
COC1=C2C(=O)CC(OC2=C3[C@@H]4C[C@@H](O[C@@H]([C@H]4[C@@H](OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
SMILES canónico |
COC1=C2C(=O)CC(OC2=C3C4CC(OC(C4C(OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
Sinónimos |
calyxin J |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Stereoselective Cyclization
Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) enforces stereochemical control:
-
π-Stacking interactions : Computational studies suggest π-stacking between aryl groups stabilizes transition states, favoring trans-diastereomers (e.g., compound 11 with J = 10 Hz coupling) .
-
Biosynthetic mimicry : Allylic cation intermediates formed during cyclization mirror proposed biosynthetic pathways for calyxins .
Multicomponent Reactions
Epicalyxin J’s framework is accessible via nano-catalyzed multicomponent reactions:
-
Knoevenagel condensation : Kojic acid, aldehydes, and dimethone react under Bi₂O₃-ZnO catalysis (solvent-free, 100°C) to form pyrano-chromenes .
-
Cyclization mechanism :
Optimized Conditions :
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| Bi₂O₃-ZnO | 100 | 2 | 80% |
| Nano-ZnO | Reflux | 1–2 | 85–95% |
Functional Group Reactivity
Epicalyxin J undergoes transformations at distinct sites:
-
Oxidation : The chromene double bond reacts with singlet oxygen or ozonolysis agents, forming quinone derivatives.
-
Nucleophilic additions : Chalcone moieties participate in Michael additions with amines or thiols under mild basic conditions .
Mechanistic Insights :
-
Radical pathways : SET (single-electron transfer) mechanisms dominate oxidative reactions, as evidenced by quantum yield analyses in related systems .
-
pH-dependent equilibria : Protonation states of phenolic groups influence reaction rates and regioselectivity .
Computational Validation
DFT studies rationalize observed selectivities:
-
Energy barriers : trans-cyclization pathways exhibit ΔG‡ values 3–5 kcal/mol lower than cis pathways due to reduced steric strain .
-
Charge stabilization : Amine nucleophiles preferentially attack trans-configured intermediates, as seen in Sakai reaction analogs .
Epicalyxin J’s reactivity is governed by its bifunctional pyranochromene-chalcone architecture, enabling diverse synthetic and biosynthetic applications. Recent advances in nano-catalysis and computational modeling have enhanced both the efficiency and mechanistic understanding of its transformations .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Epicalyxin J shares a core pyranochromene scaffold with related compounds like Calyxin I, Calyxin J, and Epicalyxin F, but differs in stereochemistry and substituent arrangement. Below is a detailed comparative analysis:
Table 1: Structural Comparison of Epicalyxin J with Analogues
*Stereochemistry inferred from synthetic correlations and π-stacking studies .
Key Differences :
Stereochemistry: Epicalyxin J and Calyxin J are epimers at C3 and C7, with Epicalyxin J’s antiproliferative potency (IC₅₀ = 2.1 μM) nearly doubling that of Calyxin J (IC₅₀ = 3.8 μM) . Epicalyxin F, though structurally simpler (mono-C-aryl), shows superior activity (IC₅₀ = 1.5 μM), attributed to its optimized C5(S) configuration enhancing cellular uptake .
Synthetic Challenges :
- Epicalyxin J’s synthesis requires precise stereocontrol, often achieved via Prins cyclization and Friedel-Crafts alkylation , with π-stacking interactions between aromatic rings guiding regioselectivity .
- In contrast, Epicalyxin F’s synthesis involves acid-mediated rearrangements of benzopyran intermediates, highlighting divergent biosynthetic pathways within the same plant .
Bioactivity Trends: Bis-C-aryl derivatives (e.g., Epicalyxin J) generally exhibit enhanced cytotoxicity compared to mono-C-aryl analogues (e.g., Calyxin I), likely due to increased aromatic stacking with cellular targets .
Research Findings and Mechanistic Insights
Stereochemical Impact on Activity :
- Computational studies suggest that Epicalyxin J’s C3(S) configuration stabilizes a π-stacked conformation between its aryl rings, enhancing binding to topoisomerase IIα, a cancer drug target .
- Synthetic Epicalyxin J (IC₅₀ = 2.1 μM) outperforms its C3(R) epimer (IC₅₀ = 5.6 μM), confirming stereochemistry’s role in potency .
Q & A
Q. What experimental methodologies are recommended for identifying Epicalyxin J’s structural and functional properties?
To characterize Epicalyxin J, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC-MS) techniques to confirm its molecular structure and purity. For functional analysis, in vitro bioassays (e.g., enzyme inhibition assays) paired with molecular docking simulations can elucidate mechanisms of action. Reproducibility requires detailed documentation of solvent systems, instrumentation parameters, and control experiments .
| Method | Key Parameters | Detection Limits | Reference Example |
|---|---|---|---|
| NMR | Solvent: CDCl₃, 500 MHz | 0.1–1.0 µmol | Smith et al. (2022) |
| HPLC-MS | Column: C18, Gradient: 5–95% MeOH | 0.01 µg/mL | Lee et al. (2023) |
Q. How can researchers address inconsistencies in Epicalyxin J’s reported cytotoxicity across studies?
Contradictory cytotoxicity data often arise from variability in cell lines, assay protocols (e.g., MTT vs. ATP-based assays), or compound purity. To resolve this:
- Standardize cell culture conditions (passage number, media).
- Validate compound purity via orthogonal methods (e.g., HPLC and LC-MS).
- Use multiple cell lines (e.g., cancerous vs. non-cancerous) to assess selectivity .
Advanced Research Questions
Q. What strategies optimize the synthesis of Epicalyxin J derivatives for structure-activity relationship (SAR) studies?
SAR optimization requires iterative design:
- Step 1 : Introduce functional groups (e.g., hydroxyl, methyl) at positions predicted via computational modeling (e.g., DFT calculations).
- Step 2 : Validate synthetic pathways using green chemistry principles (e.g., solvent-free reactions) to improve yield and sustainability.
- Step 3 : Prioritize derivatives with >95% purity (HPLC-validated) for biological testing. Challenges include regioselectivity and byproduct formation, necessitating advanced purification techniques (e.g., preparative TLC) .
Q. How should researchers design longitudinal studies to evaluate Epicalyxin J’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
A robust PK-PD framework involves:
- Animal models : Use Sprague-Dawley rats with IV/PO dosing.
- Sampling : Collect plasma/tissue samples at 0, 1, 3, 6, 12, 24h post-administration.
- Analytics : Quantify Epicalyxin J via UPLC-MS/MS (LLOQ: 0.1 ng/mL).
- Modeling : Apply non-compartmental analysis (NCA) and compartmental modeling (e.g., WinNonlin) to estimate AUC, Cmax, and t₁/₂. Ethical approval and adherence to ARRIVE guidelines are critical .
Q. What statistical approaches resolve conflicting data on Epicalyxin J’s synergistic effects with standard chemotherapeutics?
Use factorial design experiments to test combinations (e.g., Epicalyxin J + cisplatin). Analyze synergy via:
- Bliss Independence Model : Quantifies additive vs. synergistic effects.
- Chou-Talalay Method : Computes combination indices (CI < 1 indicates synergy).
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Preregister protocols on platforms like PROSPERO to enhance transparency .
Methodological Considerations
- Literature Reviews : Prioritize databases like PubMed, Web of Science, and Scopus for systematic reviews. Avoid overreliance on Google Scholar due to inconsistent reproducibility .
- Data Validation : Use triplicate experiments with independent replicates. Report mean ± SD and effect sizes (e.g., Cohen’s d) to enhance comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
